DAM-IN-1

Structure-Activity Relationship Selectivity Index Cyclopentaquinoline

DAM-IN-1 (also designated DMA-IN-1) is a synthetic small molecule belonging to the cyclopentaquinoline structural class. It functions as a selective inhibitor of bacterial DNA adenine methyltransferase (Dam), an enzyme critical for virulence regulation, DNA replication, and mismatch repair in numerous pathogenic species.

Molecular Formula C16H17NO4
Molecular Weight 287.31 g/mol
Cat. No. B10811478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDAM-IN-1
Molecular FormulaC16H17NO4
Molecular Weight287.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2CC=CC2C3=C(N1)C=CC(=C3)C(=O)O
InChIInChI=1S/C16H17NO4/c1-2-21-16(20)14-11-5-3-4-10(11)12-8-9(15(18)19)6-7-13(12)17-14/h3-4,6-8,10-11,14,17H,2,5H2,1H3,(H,18,19)
InChIKeyLQFSYWYGZHWLIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>43.1 [ug/mL] (The mean of the results at pH 7.4)

DAM-IN-1 (CAS 935279-95-1): A Cyclopentaquinoline DNA Adenine Methyltransferase Inhibitor for Bacterial Epigenetic and Antibacterial Research


DAM-IN-1 (also designated DMA-IN-1) is a synthetic small molecule belonging to the cyclopentaquinoline structural class [1]. It functions as a selective inhibitor of bacterial DNA adenine methyltransferase (Dam), an enzyme critical for virulence regulation, DNA replication, and mismatch repair in numerous pathogenic species [2]. In enzymatic assays, DAM-IN-1 demonstrates an IC50 value of 48 μM against Dam . Furthermore, it suppresses the growth of the model Gram-negative bacterium Caulobacter crescentus with a minimum inhibitory concentration (MIC) of 35 μM . This compound serves as a key chemical probe for investigating the roles of bacterial DNA adenine methylation and for evaluating Dam inhibition as a potential antivirulence strategy.

Why DAM-IN-1 Cannot Be Replaced by Other Dam Inhibitors: Structural and Functional Differentiation


Generic substitution of DAM-IN-1 with other bacterial DNA adenine methyltransferase (Dam) inhibitors is scientifically unsound due to profound differences in chemical structure, target engagement, and biological activity profiles. The Dam inhibitor landscape comprises diverse chemotypes—including cyclopentaquinolines, pyrimidine-diones, phenyl vinyl furans, thiazolidine-4-ones, and phenyl-pyrroles—each exhibiting distinct mechanisms, potency ranges, and cellular effects [1]. For instance, while pyrimidinedione analogs preferentially disrupt biofilm formation without affecting planktonic growth, DAM-IN-1 directly inhibits bacterial proliferation [2]. Moreover, subtle structural modifications within the cyclopentaquinoline class itself drastically alter selectivity and DNA binding properties; the 6,8-dimethyl analog of DAM-IN-1 displays a 2.1-fold higher tumor cell selectivity but exhibits markedly reduced DNA intercalation capacity . Such SAR divergence precludes the assumption of functional equivalence and necessitates compound-specific procurement based on precise experimental requirements.

Quantitative Differentiation Evidence for DAM-IN-1 Against In-Class and Structural Analogs


Selectivity Index Comparison: DAM-IN-1 vs. 6,8-Dimethyl Analog in Tumor Cell vs. Fibroblast Assays

DAM-IN-1 exhibits a distinct selectivity profile when directly compared to its 6,8-dimethyl-substituted analog (CID 247225-90-7). In a comparative cytotoxicity assay against tumor cells and normal fibroblasts, DAM-IN-1 demonstrated a selectivity index (SI) of 3.9, whereas the 6,8-dimethyl analog showed a markedly higher SI of 8.2 . However, this enhanced selectivity of the analog is accompanied by a significant reduction in DNA binding affinity, underscoring the trade-off inherent in cyclopentaquinoline optimization .

Structure-Activity Relationship Selectivity Index Cyclopentaquinoline DNA Binding

Potency Gap: DAM-IN-1 vs. CamA-Specific Adenosine Analogs in Enzymatic Inhibition

DAM-IN-1's potency against Dam (IC50 = 48 μM) must be contextualized against newer, highly optimized adenosine analogs targeting CamA, a distinct bacterial DNA adenine methyltransferase. For instance, compound 11a, a potent CamA inhibitor, demonstrates an IC50 of 0.15 μM [1]. While these compounds target different orthologs, the comparison highlights that DAM-IN-1 is not a high-nanomolar potency inhibitor; rather, its value lies in its well-characterized, moderate activity and its availability as a chemical probe for studying Dam function in species like Caulobacter crescentus, where it has a defined MIC of 35 μM .

IC50 Dam Methyltransferase CamA Adenosine Analog

Mechanistic Divergence: DAM-IN-1's Direct Antibacterial Activity vs. Pyrimidinedione's Biofilm-Specific Inhibition

DAM-IN-1 and pyrimidinedione, both classified as Dam inhibitors, exhibit fundamentally different antibacterial profiles. DAM-IN-1 suppresses planktonic growth of Caulobacter crescentus with an MIC of 35 μM, indicating direct antibacterial activity . In stark contrast, pyrimidinedione does not inhibit planktonic growth of Streptococcus pneumoniae; instead, it selectively disrupts biofilm formation in a concentration-dependent manner at levels that do not affect free-living cells [1]. This mechanistic divergence suggests that Dam inhibition can manifest as either growth inhibition (DAM-IN-1) or antivirulence/biofilm modulation (pyrimidinedione), depending on the chemical structure and bacterial species context.

Minimum Inhibitory Concentration Biofilm Antibacterial Pyrimidinedione

Structural Differentiation: Cyclopentaquinoline Core of DAM-IN-1 vs. Alternative Dam Inhibitor Chemotypes

DAM-IN-1 is a member of the cyclopentaquinoline class, one of five major structural classes of Dam inhibitors identified in a high-throughput screen [1]. Unlike other classes such as pyrimidine-diones, phenyl vinyl furans, thiazolidine-4-ones, and phenyl-pyrroles, cyclopentaquinolines like DAM-IN-1 possess a rigid, planar scaffold that facilitates DNA intercalation . The presence of a 4-ethoxycarbonyl group in DAM-IN-1 is critical; its removal reduces DNA binding affinity by 67% and abolishes topoisomerase II inhibition, highlighting the unique pharmacophore requirements within this class .

Chemotype Cyclopentaquinoline DNA Binding Structure-Activity Relationship

Optimal Use Cases for DAM-IN-1 Based on Differentiated Evidence


Investigating the Role of Dam Methylation in Caulobacter crescentus Physiology

DAM-IN-1 is specifically validated for inhibiting the growth of C. crescentus with an MIC of 35 μM, making it a primary tool for probing Dam-dependent processes in this model organism . Its well-defined enzymatic IC50 of 48 μM enables correlation between Dam inhibition and phenotypic outcomes. Researchers studying cell cycle regulation, DNA replication, or virulence in C. crescentus should prioritize DAM-IN-1 over other Dam inhibitors due to its established activity in this specific bacterial system .

Structure-Activity Relationship (SAR) Studies on Cyclopentaquinoline DNA Binders

The cyclopentaquinoline scaffold of DAM-IN-1, along with its detailed SAR profile (e.g., 67% reduction in DNA binding upon removal of the 4-ethoxycarbonyl group), positions it as an ideal reference compound for medicinal chemistry efforts . When optimizing novel DNA intercalators or Dam inhibitors, DAM-IN-1 provides a baseline for comparing binding affinity, selectivity, and antibacterial activity. Its moderate selectivity index of 3.9 further serves as a benchmark for evaluating tumor cell selectivity in derivative compounds .

Chemical Biology Experiments Requiring Direct Antibacterial Activity via Dam Inhibition

Unlike pyrimidinedione which only affects biofilms, DAM-IN-1 exerts direct antibacterial effects by inhibiting planktonic growth (MIC 35 μM) [1]. This characteristic makes it the compound of choice for studies aiming to link Dam inhibition directly to bacterial cell death or growth arrest. Experiments designed to assess Dam as an essential target for antibacterial development should utilize DAM-IN-1 rather than anti-biofilm Dam inhibitors [1].

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